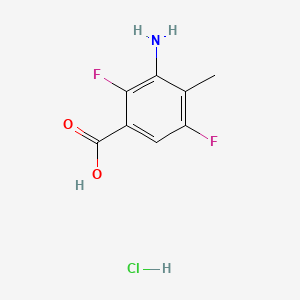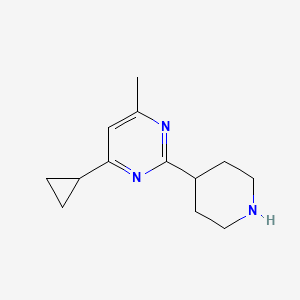![molecular formula C6H2BrClN2O B13587801 6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
6-Bromo-4-chlorofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2O. It is a derivative of pyrimidine, featuring both bromine and chlorine substituents on a fused furo[3,2-d]pyrimidine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes undergo cyclization to form pyrimidone intermediates.
Bromination: The pyrimidone intermediates are then brominated using bromine or a brominating agent.
Chlorination: Finally, the brominated intermediates are chlorinated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process relies on standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can be further explored for their biological activities .
Applications De Recherche Scientifique
6-Bromo-4-chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrrolo[2,3-d]pyrimidine
Comparison: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its furo[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties compared to its thieno, pyrido, and pyrrolo analogs. The presence of both bromine and chlorine substituents further enhances its reactivity and potential for diverse chemical modifications .
Propriétés
Formule moléculaire |
C6H2BrClN2O |
|---|---|
Poids moléculaire |
233.45 g/mol |
Nom IUPAC |
6-bromo-4-chlorofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2BrClN2O/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H |
Clé InChI |
CPBFYMOWEPCUHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC2=C1N=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


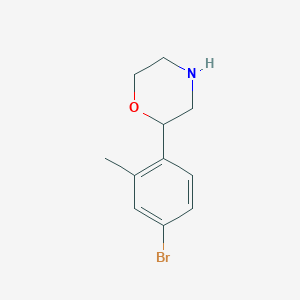


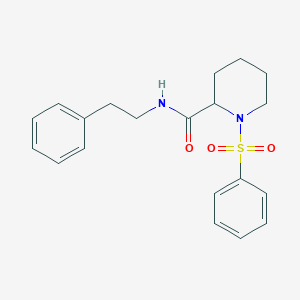
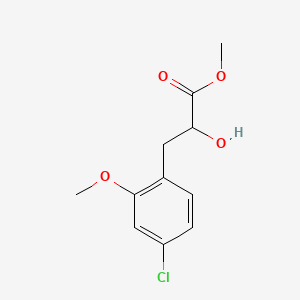
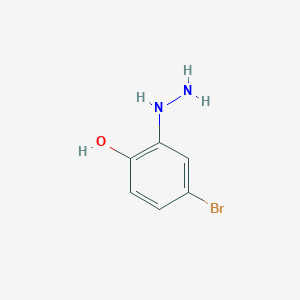
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)

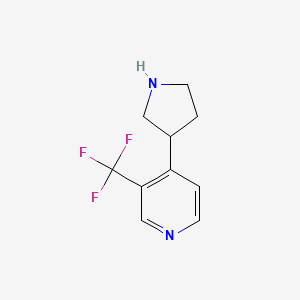
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)

